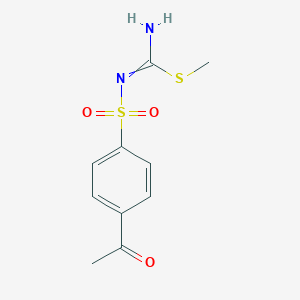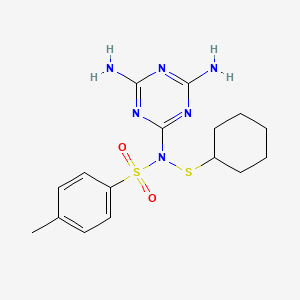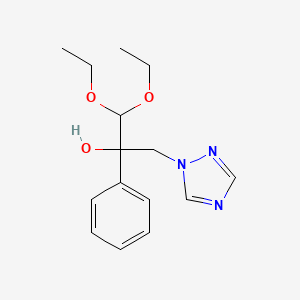![molecular formula C17H17N5O4S B8046360 N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B8046360.png)
N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide: is a complex organic compound belonging to the quinazolinone derivatives family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone ring. Subsequent steps may include sulfamoylation of the phenyl ring and acetylation to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazolinone core can be oxidized to form quinazolinone-quinone derivatives.
Reduction: : Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron powder and hydrogen gas (H₂).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinazolinone-quinone derivatives.
Reduction: : Amines.
Substitution: : Various substituted quinazolinones.
科学的研究の応用
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial and antitumor properties.
Medicine: : Potential use in the development of new pharmaceuticals.
Industry: : Utilized in the production of advanced materials and chemicals.
作用機序
The exact mechanism by which N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors involved in cellular processes.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of the sulfamoyl and acetamide groups Similar compounds include other quinazolinone derivatives, which may differ in their substituents or functional groups
List of Similar Compounds
2-Methyl-4-oxoquinazolin-3-yl)acetamide
N-(2-methyl-4-oxoquinazolin-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]acetamide
N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide
特性
IUPAC Name |
N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10-19-16-8-3-12(18)9-15(16)17(24)22(10)21-27(25,26)14-6-4-13(5-7-14)20-11(2)23/h3-9,21H,18H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRFHNFXZBVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)N1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![15-Chlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile](/img/structure/B8046289.png)
![16-Oxido-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoxalin-5-ium 5-oxide](/img/structure/B8046299.png)


![2-[2-(1,4-Dioxaspiro[4.5]decan-3-ylmethylamino)ethoxy]ethanol](/img/structure/B8046311.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B8046318.png)
![Ethyl 7-chloro-6-fluoro-1-[formyl(methyl)amino]-8-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046330.png)

![N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide](/img/structure/B8046348.png)
![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)



